Astressin

Descripción general

Descripción

Astressin es un compuesto peptídico conocido por su función como antagonista del receptor de la hormona liberadora de corticotropina. Se utiliza principalmente en la investigación científica para estudiar los efectos del estrés y las respuestas fisiológicas relacionadas. Se ha demostrado que this compound inhibe la síntesis de la hormona adrenocorticotrópica y el cortisol, lo que lo convierte en una herramienta valiosa en la investigación relacionada con el estrés .

Aplicaciones Científicas De Investigación

Astressin tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la síntesis de péptidos y la formación de enlaces peptídicos.

Biología: Investiga el papel de la hormona liberadora de corticotropina en las respuestas al estrés.

Medicina: Explora posibles aplicaciones terapéuticas para trastornos relacionados con el estrés, incluida la ansiedad y la depresión.

Industria: Se utiliza en el desarrollo de ensayos relacionados con el estrés y herramientas de diagnóstico

Mecanismo De Acción

Astressin ejerce sus efectos al unirse a los receptores de la hormona liberadora de corticotropina, bloqueando así la acción de la hormona liberadora de corticotropina endógena. Esta inhibición reduce la síntesis de la hormona adrenocorticotrópica y el cortisol, que son mediadores clave de la respuesta al estrés. Los objetivos moleculares de this compound incluyen el receptor de la hormona liberadora de corticotropina tipo 1 y tipo 2, que están involucrados en la regulación del eje hipotalámico-hipofisario-adrenal .

Análisis Bioquímico

Biochemical Properties

Astressin interacts with CRH receptors, specifically inhibiting their activity . It has been shown to prevent the inhibitory effect of ghrelin, a key peptide in the regulation of energy homeostasis, on luteinizing hormone pulse frequency . This suggests that this compound may play a role in modulating hormonal responses in the body .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent the decrease in luteal progesterone and luteinizing hormone (LH) release during stress challenges in rhesus monkeys . This suggests that this compound can influence cell function by modulating hormone release .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CRH receptors. It acts as a nonselective antagonist, reducing the activity of these receptors . This can lead to changes in hormone synthesis and release, as well as alterations in cellular responses to stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, in studies involving rhesus monkeys, this compound was shown to prevent the decrease in LH pulse frequency induced by ghrelin over a 5-hour infusion period . This suggests that this compound can have long-lasting effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Given its role as a CRH antagonist, it is likely that it interacts with enzymes or cofactors involved in the synthesis and release of hormones like adrenocorticotropic hormone and cortisol

Transport and Distribution

As a CRH antagonist, it is likely that it interacts with CRH receptors located in various tissues throughout the body

Subcellular Localization

Given its role as a CRH antagonist, it is likely that it interacts with CRH receptors located on the cell membrane

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Astressin se sintetiza mediante la síntesis de péptidos en fase sólida, un método que permite la adición secuencial de aminoácidos a una cadena peptídica creciente. El proceso suele implicar los siguientes pasos:

Unir el primer aminoácido: El primer aminoácido se une a un soporte de resina sólido.

Desprotección y acoplamiento: Se elimina el grupo protector del aminoácido y el siguiente aminoácido se acopla a la cadena creciente utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida.

Repetición: Los pasos de desprotección y acoplamiento se repiten hasta que se obtiene la secuencia de péptidos deseada.

Escisión y purificación: El péptido completado se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento.

Métodos de producción industrial

La producción industrial de this compound sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, y se emplean técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento preparativa para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Astressin principalmente sufre reacciones de formación y escisión de enlaces peptídicos. Normalmente no participa en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.

Reactivos y condiciones comunes

Reactivos de acoplamiento: Diciclohexilcarbodiimida, N,N'-diisopropilcarbodiimida.

Reactivos de desprotección: Ácido trifluoroacético, piperidina.

Reactivos de escisión: Ácido fluorhídrico, ácido trifluoroacético.

Productos principales

El producto principal de la síntesis de this compound es el propio péptido, con la secuencia determinada por los requisitos específicos de la investigación. Los subproductos pueden incluir péptidos truncados o péptidos con desprotección incompleta .

Comparación Con Compuestos Similares

Compuestos similares

Astressin-B: Un análogo más potente de this compound con propiedades de unión al receptor similares.

Antalarmina: Otro antagonista del receptor de la hormona liberadora de corticotropina con una estructura química diferente.

Urocortina: Un agonista de los receptores de la hormona liberadora de corticotropina, utilizado para estudios comparativos

Singularidad

This compound es único en su capacidad de inhibir de forma no selectiva tanto el receptor de la hormona liberadora de corticotropina tipo 1 como tipo 2, lo que lo convierte en una herramienta versátil en la investigación relacionada con el estrés. Su naturaleza peptídica también permite una fácil modificación y síntesis de análogos con propiedades variables .

Actividad Biológica

Astressin is a peptide compound that acts as an antagonist to corticotropin-releasing hormone (CRH). It has gained attention for its potential therapeutic applications in conditions related to stress and anxiety, as well as its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions primarily by blocking CRH receptors, particularly CRHR1 and CRHR2, thereby inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This action helps mitigate stress responses and has implications for treating stress-related disorders.

Key Findings

- Potency : this compound is reported to be approximately 30 times more potent than other CRH antagonists in blocking ACTH release in both in vitro and in vivo models .

- Administration Routes : The effectiveness of this compound varies significantly based on the route of administration. Intracisternal administration shows approximately 300 times greater potency compared to intravenous delivery .

- Duration of Action : The antagonist effect of this compound can last over 24 hours, indicating its potential for sustained therapeutic effects .

Table 1: Comparative Potency of this compound and Other CRH Antagonists

| Compound | Route of Administration | Dose (μg/kg) | Effect on ACTH Release | Duration of Action |

|---|---|---|---|---|

| This compound | Intracisternal | 0.001 - 0.3 | Significant blockade | >24 hours |

| Antalarmin | Intravenous | 1.0 - 10 | Partial blockade | Shorter |

| Alpha-helical CRH | Intracisternal | Not specified | Comparable to this compound | Not specified |

Study on Seizure Prevention

A study investigated the efficacy of this compound in preventing CRH-induced seizures in rats. Administration of this compound at a dose of 3 μg significantly delayed seizure onset compared to controls (21.7 ± 3 min vs. 11.4 ± 3.2 min) when given prior to CRH administration . Higher doses eliminated seizures entirely in some subjects.

Stress-Induced Responses

In a model assessing stress responses, this compound was shown to effectively reduce plasma ACTH levels in adrenalectomized rats subjected to stressors such as footshock and lipopolysaccharide treatment . This underscores its potential utility in managing stress-related pathologies.

Research Findings

This compound's role extends beyond mere receptor antagonism; it has been implicated in various physiological processes:

- Impact on Appetite : Third-ventricle administration of this compound caused hypophagia (reduced food intake) and reversible weight loss in control rats, indicating its influence on appetite regulation .

- Behavioral Effects : In behavioral studies, this compound has demonstrated effects on anxiety-like behaviors, suggesting its potential application in treating anxiety disorders .

Table 2: Effects of this compound on Behavioral Outcomes

| Parameter | Control Group | This compound Group |

|---|---|---|

| Seizure Latency (min) | 7.5 ± 0.8 | 21.7 ± 3 |

| Incidence of Seizures | 100% | Reduced incidence |

| Weight Change (g) | Stable | -5 ± 2 |

Propiedades

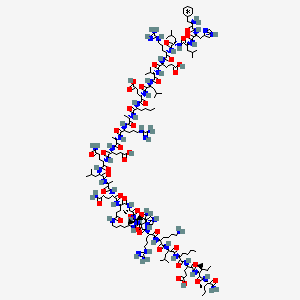

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYIIXJJVYSMCV-MGDXKYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H269N49O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3563.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.